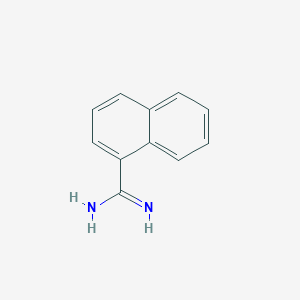

Naphthalene-1-carboxamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELCHBVBYGSSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20486483 | |

| Record name | NAPHTHALENE-1-CARBOXAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14805-64-2 | |

| Record name | NAPHTHALENE-1-CARBOXAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Naphthalene-1-carboxamidine basic properties

An In-Depth Technical Guide to the Core Basic Properties of Naphthalene-1-carboxamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of significant interest owing to the unique combination of a bulky, hydrophobic naphthalene scaffold and a strongly basic carboxamidine functional group. This guide provides an in-depth exploration of the core physicochemical properties of this compound, including its pKa, solubility, and stability. As a self-validating system, this document not only presents known and predicted data but also furnishes detailed, field-proven experimental protocols for their empirical determination. The causality behind experimental choices is explained, offering researchers a robust framework for characterizing this and similar molecules. The content is grounded in authoritative references to ensure scientific integrity, providing a vital resource for professionals in drug discovery, medicinal chemistry, and materials science.

Introduction and Molecular Overview

This compound, with the chemical formula C₁₁H₁₀N₂, is an organic compound featuring a naphthalene ring system substituted with a carboxamidine group at the 1-position.[1] The amidine functional group is a nitrogen analogue of a carboxylic acid, characterized by its high basicity, with protonation occurring on the imino nitrogen.[2] This structural arrangement—a large, lipophilic aromatic system paired with a polar, ionizable group—confers amphiphilic character to the molecule, making its physicochemical properties complex and highly relevant to its behavior in biological and chemical systems.

The basicity of the amidine group ensures that this compound will be protonated and positively charged at physiological pH, a critical factor influencing its solubility, membrane permeability, and potential interactions with biological targets. While specific data for this compound is limited, the naphthalene scaffold is a well-known pharmacophore present in numerous therapeutic agents, and the amidine moiety is recognized for its role in molecular recognition, particularly in binding to enzymes like serine proteases.[3] Therefore, a thorough understanding of its fundamental properties is a prerequisite for any drug development or research application.

This guide distinguishes this compound from its more commonly documented analogue, Naphthalene-1-carboxamide, where the amidine's imino nitrogen is replaced by an oxygen atom, resulting in a non-basic functional group with vastly different properties.[4][5]

Core Physicochemical Properties

A summary of the known and predicted physicochemical data for this compound is presented below. It is critical to note that many of these values are computationally predicted and require experimental verification for use in rigorous scientific applications.

| Property | Value | Source & Notes |

| Molecular Formula | C₁₁H₁₀N₂ | ChemBK[1] |

| Molar Mass | 170.21 g/mol | ChemBK[1] |

| CAS Number | 14805-64-2 | ChemBK[1] |

| Appearance | White crystalline solid (predicted) | ChemBK[1] |

| Melting Point | 154 °C (Predicted) | ChemBK[1] |

| Boiling Point | 328.5 ± 25.0 °C (Predicted) | ChemBK[1] |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | ChemBK[1] |

| pKa | 11.60 ± 0.30 (Predicted) | ChemBK[1] |

| Storage Condition | 2-8°C | ChemBK[1] |

Experimental Determination of Basic Properties

The following sections provide self-validating, step-by-step protocols for the experimental determination of the most critical basic properties of this compound.

Determination of the Acid Dissociation Constant (pKa)

Expertise & Experience: The pKa is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the charge state of the molecule across different pH environments, which directly impacts solubility, lipophilicity, receptor binding, and pharmacokinetic properties (ADME). For a basic compound like this compound, the pKa refers to the equilibrium between the protonated (conjugate acid) and neutral forms. Given its predicted high pKa of ~11.6, the compound will be predominantly protonated and positively charged in most biological compartments.[1] Potentiometric titration is the gold-standard method for its accuracy and direct measurement of pH changes upon addition of a titrant.[6]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound hydrochloride and dissolve it in 50 mL of a suitable solvent, typically deionized water or a water-cosolvent mixture (e.g., water-methanol) if aqueous solubility is limited. The use of the hydrochloride salt ensures the compound is fully protonated at the start.

-

Titration Setup: Calibrate a high-precision pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0). Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.05 mL) of the titrant. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For more accurate determination, a derivative plot (ΔpH/ΔV vs. V) can be used, where the peak indicates the equivalence point.

-

Trustworthiness: The protocol is self-validating by ensuring a sharp, well-defined inflection point on the titration curve. The experiment should be repeated at least in triplicate to ensure reproducibility, with the standard deviation of the pKa values being less than 0.05 units.

Workflow Diagram: pKa Determination via Potentiometric Titration

Sources

Naphthalene-1-carboxamidine synthesis pathways

An In-depth Technical Guide to the Synthesis of Naphthalene-1-carboxamidine

Abstract

This compound is a valuable molecular scaffold and a key intermediate in the development of pharmacologically active agents and functional materials. The synthesis of this amidine functional group onto the naphthalene core can be achieved through several distinct chemical pathways, each presenting unique advantages and challenges regarding substrate compatibility, reaction conditions, and overall efficiency. This guide provides an in-depth analysis of the primary synthetic routes to this compound, originating from naphthalene-1-carbonitrile. We will dissect the classical Pinner reaction, explore a versatile two-step method via an amidoxime intermediate, and examine modern transition metal-catalyzed approaches. The discussion emphasizes the underlying chemical principles, providing researchers with the causal logic needed to select and optimize a synthesis strategy. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are included to create a self-validating and authoritative resource for professionals in chemical research and drug development.

Introduction: The Strategic Importance of the Amidine Moiety

The amidine group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a potent functional group in medicinal chemistry. Its basicity and ability to participate in hydrogen bonding allow it to act as a bioisostere for various biological targets. This compound, specifically, serves as a foundational building block for molecules targeting enzymes such as thrombin and factor Xa. The successful and efficient synthesis of this intermediate is therefore a critical first step in many drug discovery pipelines. The most direct and atom-economical precursor for this transformation is naphthalene-1-carbonitrile, making its conversion to the target amidine the central focus of this guide.

Foundational Synthesis: The Pinner Reaction

The Pinner reaction, first described by Adolf Pinner in 1877, remains a classical and robust method for converting nitriles into amidines via an intermediate imidate salt, often called a "Pinner salt".[1][2] This pathway is particularly effective for producing the amidine as its stable hydrochloride salt.

Mechanistic Rationale

The reaction proceeds in two distinct, sequential stages.

-

Formation of the Imidate Hydrochloride (Pinner Salt): The process is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl).[3][4] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol (e.g., ethanol). The resulting intermediate undergoes proton transfer to yield the stable alkyl imidate hydrochloride. The causality here is clear: the acid acts as a potent activator for the otherwise moderately reactive nitrile group. It is imperative that this step is conducted under strictly anhydrous conditions, as any trace of water would hydrolyze the Pinner salt to a carboxylic ester.[2][5] Low temperatures are also crucial for preventing the thermal decomposition of the imidate salt into an amide and an alkyl chloride.[1][2]

-

Aminolysis to the Amidine: The isolated Pinner salt is then treated with ammonia or an ammonium salt. The more nucleophilic ammonia displaces the alkoxy group of the imidate to form the final amidinium salt.

Caption: The Pinner reaction pathway for amidine synthesis.

Experimental Protocol: Pinner Synthesis of this compound Hydrochloride

Materials:

-

Naphthalene-1-carbonitrile

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonium Carbonate

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Pinner Salt Formation:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube under a nitrogen atmosphere.

-

Charge the flask with naphthalene-1-carbonitrile (1.0 eq) and anhydrous ethanol (1.1 eq).

-

Cool the mixture to 0°C using an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the ethyl naphthimidate hydrochloride will begin to form.[4]

-

Continue the HCl addition until the solution is saturated and precipitation is complete. Seal the flask and stir at 0-5°C for 12-18 hours.[4]

-

Collect the solid product by filtration under a nitrogen blanket, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the Pinner salt.

-

-

Amidinium Salt Formation:

-

Suspend the dried Pinner salt in anhydrous ethanol in a separate flask.

-

Add finely ground ammonium carbonate (1.5 eq) in portions to the stirred suspension at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from an ethanol/ether mixture to yield pure this compound hydrochloride.[6]

-

Data Summary: Pinner Reaction

| Parameter | Condition | Rationale / Causality |

| Acid Catalyst | Anhydrous Hydrogen Chloride (gas) | Strong acid required for nitrile activation; anhydrous to prevent ester formation.[1][3] |

| Solvent | Anhydrous Alcohol (e.g., Ethanol) | Serves as both solvent and reagent for imidate formation.[1] |

| Temperature | 0-5°C | Stabilizes the thermally labile imidate hydrochloride intermediate.[1][2] |

| Atmosphere | Inert (Nitrogen/Argon) | Prevents reaction with atmospheric moisture. |

| Aminolysis Reagent | Ammonia, Ammonium Carbonate/Chloride | Provides the nitrogen source to form the final amidine.[2] |

Alternative Pathway: Synthesis via Amidoxime Intermediate

For substrates containing acid-sensitive functional groups, the harsh conditions of the Pinner reaction can be detrimental. An alternative, milder two-step route proceeds through a naphthalene-1-carboxamidoxime intermediate.[7][8]

Mechanistic Rationale

-

Amidoxime Formation: Naphthalene-1-carbonitrile is reacted with hydroxylamine, typically generated in situ from hydroxylamine hydrochloride and a base. The nucleophilic nitrogen of hydroxylamine attacks the nitrile carbon to form the amidoxime. This step is generally high-yielding and proceeds under mild conditions.

-

Reductive Cleavage: The N-O bond of the amidoxime is subsequently cleaved via catalytic hydrogenation. This reduction is often facilitated by adding acetic anhydride, which acetylates the hydroxyl group, converting it into a better leaving group (acetate) and thus promoting the hydrogenolysis.[7]

Caption: Synthesis of amidines via an amidoxime intermediate.

Experimental Protocol: Amidoxime Route

Materials:

-

Naphthalene-1-carbonitrile

-

Hydroxylamine hydrochloride

-

Potassium tert-butoxide or Sodium ethoxide

-

Methanol, Toluene

-

Palladium on Carbon (10% Pd/C) or Raney Nickel

-

Acetic Anhydride, Acetic Acid

-

Hydrogen gas source

Procedure:

-

Amidoxime Formation:

-

To a solution of naphthalene-1-carbonitrile (1.0 eq) in a mixture of methanol and toluene, add hydroxylamine hydrochloride (1.5 eq) and potassium tert-butoxide (1.5 eq).[7]

-

Heat the mixture to reflux (approx. 75-80°C) under a nitrogen atmosphere for 12-18 hours.

-

After cooling, remove the solvents in vacuo. Treat the residue with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield crude naphthalene-1-carboxamidoxime, which can be purified by recrystallization.

-

-

Hydrogenation to Amidine:

-

Dissolve the amidoxime (1.0 eq) in a solvent system of acetic acid and acetic anhydride.[7]

-

Add the hydrogenation catalyst (e.g., 10% Pd/C, ~5 mol%).

-

Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

-

Filter the mixture through a pad of Celite to remove the catalyst and wash with acetic acid.

-

Concentrate the filtrate under reduced pressure. The residue can be worked up by basifying with aqueous NaOH and extracting the free amidine base, or by precipitating the amidine salt.

-

Modern Approaches: Transition Metal-Catalyzed Synthesis

Recent advancements in organometallic chemistry have introduced more direct and often milder methods for amidine synthesis. These routes involve the transition metal-catalyzed nucleophilic addition of an amine or ammonia equivalent directly to the nitrile.[9]

Mechanistic Rationale

Catalysts based on copper, zinc, or other Lewis acidic metals are commonly employed.[9][10] The proposed mechanism involves the coordination of the metal center to the nitrogen of the nitrile. This coordination polarizes the C≡N bond, functioning similarly to protonation in the Pinner reaction by rendering the nitrile carbon significantly more electrophilic.[10] An amine (or ammonia) can then add across the activated bond. Subsequent proton transfer and catalyst turnover release the amidine product. These methods are highly atom-economical and can exhibit broad functional group tolerance.[9]

Caption: Generalized metal-catalyzed synthesis of amidines.

Representative Protocol: Copper-Catalyzed Synthesis

Materials:

-

Naphthalene-1-carbonitrile

-

Ammonia source (e.g., aqueous ammonia, ammonium salt)

-

Copper(I) Chloride (CuCl)

-

A suitable ligand (e.g., 2,2'-bipyridine), if required[9]

-

A base (e.g., Cs₂CO₃)[9]

-

Solvent (e.g., TFE, DMF)

Procedure:

-

In an oven-dried Schlenk tube, combine naphthalene-1-carbonitrile (1.0 eq), CuCl (5-10 mol%), a ligand (if used, 10-20 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

-

Add the anhydrous solvent, followed by the ammonia source.

-

Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100°C) for 12-24 hours.[9]

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Comparative Analysis and Pathway Selection

The choice of synthetic route is a critical decision that hinges on several factors. A researcher must weigh the trade-offs between classical reliability, substrate compatibility, and modern efficiency.

| Feature | Pinner Reaction | Amidoxime Route | Metal-Catalyzed Route |

| Conditions | Harsh (Anhydrous HCl) | Mild | Generally Mild to Moderate Heat |

| Key Advantage | Reliable, well-established, directly yields stable HCl salt. | Excellent tolerance for acid-sensitive functional groups.[7] | High atom economy, direct, potentially broad scope.[9] |

| Key Disadvantage | Incompatible with acid-labile groups; requires handling of HCl gas. | Two-step process; requires hydrogenation equipment. | Catalyst/ligand cost; may require optimization for new substrates. |

| Typical Product Form | Amidinium Hydrochloride | Free Base or Salt | Free Base |

| Ideal For | Simple, robust naphthalene cores at moderate to large scale. | Complex molecules with sensitive functionalities. | Method development, library synthesis, green chemistry focus. |

Expert Recommendation: For a simple, unsubstituted this compound synthesis on a gram scale or larger, the Pinner reaction offers a cost-effective and dependable solution, provided the necessary equipment for handling anhydrous HCl is available. For drug discovery projects involving complex, decorated naphthalene scaffolds bearing acid-labile groups (e.g., t-butyl esters, acetals), the amidoxime route is the superior choice due to its mild conditions.[7] The metal-catalyzed approaches are at the forefront of chemical innovation and should be considered when seeking to optimize for atom economy, avoid stoichiometric reagents, or when other methods have failed.

Conclusion

The synthesis of this compound can be approached from multiple strategic angles. The classical Pinner reaction provides a direct route to the hydrochloride salt but is limited by its harsh acidic conditions. The synthesis via an amidoxime intermediate offers a milder alternative, safeguarding sensitive functional groups at the cost of an additional synthetic step. Finally, modern transition metal-catalyzed methods present an efficient and atom-economical pathway that is continually evolving. A thorough understanding of the mechanistic underpinnings and practical limitations of each method, as outlined in this guide, empowers the research scientist to make an informed, causality-driven decision that best aligns with their specific synthetic goals, substrate complexity, and available resources.

References

-

Reddy, B. V. S., et al. (2021). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 26(15), 4479. [Link]

-

Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Synthetic Communications, 26(23), 4351-4367. [Link]

-

Garg, N. K., et al. (2021). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 98, 245-261. [Link]

-

Gotor-Fernández, V., et al. (2019). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry, 84(10), 6246-6255. [Link]

-

Jezowska-Bojczuk, M., et al. (2011). Amidines from cyclic amines and nitriles in the presence of zinc(II). Dalton Transactions, 40(45), 12109-12117. [Link]

-

Jampilek, J., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 19(7), 10387-10407. [Link]

-

Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry, 26(2), 412-418. [Link]

-

Taylor & Francis Online. (n.d.). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Retrieved from [Link]

-

JoVE. (n.d.). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Naphthalene-1-carboxamide in Modern Organic Synthesis. Retrieved from [Link]

-

Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

- Google Patents. (n.d.). US4892950A - Process for the preparation of naphthalene-1,8-dicarboximides.

-

National Center for Biotechnology Information. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 19(7), 10387-10407. [Link]

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Brückner, R. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1546-1553. [Link]

-

SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

-

ChemBK. (n.d.). phthalene-1-carboxamidine. Retrieved from [Link]

-

Selva, M., et al. (2013). A greener Pinner synthesis of trimethylorthoesters. Green Chemistry, 15(8), 2252-2260. [Link]

-

Chem-Station. (2017). Pinner Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Naphthaldehyde. PubChem Compound Database. Retrieved from [Link]

-

J&W Pharmlab. (n.d.). This compound hydrochloride. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. synarchive.com [synarchive.com]

- 6. jwpharmlab.com [jwpharmlab.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]

An In-depth Technical Guide to Naphthalene-1-carboxamidine: Synthesis, Structural Elucidation, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-1-carboxamidine is a fascinating yet underexplored molecule within the vast landscape of naphthalene derivatives. Its rigid, aromatic core coupled with the highly basic and nucleophilic carboxamidine functional group bestows upon it a unique electronic and structural profile. This guide, intended for chemists and pharmacologists, provides a comprehensive overview of the synthesis, structural analysis, and characterization of this compound, offering a foundational blueprint for its application in medicinal chemistry and materials science.

While structurally related to the more commonly documented naphthalene-1-carboxamide, the amidine derivative presents distinct synthetic challenges and exhibits significantly different physicochemical properties, most notably its increased basicity, which can be a critical determinant in biological systems. This document aims to be a definitive resource, elucidating the nuances of working with this compound, from its rational synthesis to its detailed analytical characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, formulation, and application.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | ChemBK[1] |

| Molar Mass | 170.21 g/mol | ChemBK[1] |

| Melting Point | 154 °C (predicted) | ChemBK[1] |

| Boiling Point | 328.5 °C (predicted) | ChemBK[1] |

| pKa | 11.60 ± 0.30 (predicted) | ChemBK[1] |

| Appearance | White crystalline solid (predicted) | ChemBK[1] |

Synthesis of this compound via the Pinner Reaction

The most reliable and established method for the synthesis of this compound is the Pinner reaction. This classic transformation allows for the conversion of a nitrile, in this case, 1-naphthonitrile, into an amidine hydrochloride salt through an intermediate imino ester (Pinner salt).[1][2] The hydrochloride salt can then be neutralized to yield the free base. The Pinner reaction is advantageous due to its use of readily available starting materials and generally good yields.

The overall synthetic pathway can be visualized as a two-step process:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a robust, self-validating system for the synthesis of this compound hydrochloride. Each step is designed to maximize yield and purity, with explanations for the critical experimental choices.

Materials:

-

1-Naphthonitrile

-

Anhydrous Ethanol (absolute, <0.05% water)

-

Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Ammonia (gas or saturated solution in anhydrous ethanol)

Instrumentation:

-

Three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube (e.g., filled with calcium chloride).

-

Ice bath

-

Magnetic stir plate

-

Apparatus for generating and drying HCl gas

-

Büchner funnel and vacuum flask

Procedure:

Step 1: Formation of the Pinner Salt (Ethyl 1-naphthimidate hydrochloride)

-

Rationale for Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the intermediate Pinner salt to form an ester, significantly reducing the yield of the desired amidine.[3] Therefore, all glassware must be oven-dried, and anhydrous solvents are essential.

-

In a 250 mL three-necked round-bottom flask, dissolve 1-naphthonitrile (1 equivalent) in anhydrous ethanol (3-4 equivalents).

-

Cool the solution in an ice bath to 0 °C.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 5 °C.

-

Continue passing HCl gas until the solution is saturated and a precipitate of the Pinner salt begins to form.

-

Seal the flask and allow it to stand at room temperature for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the white, crystalline Pinner salt.

Step 2: Conversion to this compound Hydrochloride

-

Rationale for Low Temperature and Anhydrous Ammonia: The reaction of the Pinner salt with ammonia is also exothermic. Low temperatures help to control the reaction rate and prevent side reactions. Anhydrous ammonia is used to avoid hydrolysis of the Pinner salt.

-

Cool the flask containing the Pinner salt suspension back to 0 °C in an ice bath.

-

Slowly bubble anhydrous ammonia gas through the stirred suspension, or add a saturated solution of ammonia in anhydrous ethanol dropwise.

-

Continue the addition of ammonia until the reaction mixture is basic (test with moist pH paper at the outlet of the drying tube).

-

After the addition of ammonia is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

Step 3: Isolation and Purification

-

The reaction mixture will contain the desired this compound hydrochloride and ammonium chloride as a byproduct.

-

Filter the solid product using a Büchner funnel and wash with a small amount of cold, anhydrous ethanol to remove any unreacted starting materials.

-

To separate the product from ammonium chloride, the crude solid can be dissolved in a minimal amount of warm ethanol, and the insoluble ammonium chloride can be removed by filtration.

-

The filtrate is then cooled to induce crystallization of the this compound hydrochloride.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold anhydrous diethyl ether.

-

Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove any residual solvent.

Structural and Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The following predicted chemical shifts are based on the analysis of related naphthalene derivatives and general principles of NMR spectroscopy.[4][5]

¹H NMR (400 MHz, DMSO-d₆, δ):

-

Aromatic Protons (7.5 - 8.5 ppm): The seven protons on the naphthalene ring will appear as a series of complex multiplets in this region. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton. Protons in closer proximity to the electron-withdrawing carboxamidine group are expected to be shifted downfield.

-

Amidine Protons (-NH₂): The protons of the amidine group are expected to appear as a broad singlet in the range of 9.0 - 9.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atoms and potential hydrogen exchange.

¹³C NMR (100 MHz, DMSO-d₆, δ):

-

Carboxamidine Carbon (C=N): This carbon is expected to resonate at approximately 165-170 ppm.

-

Aromatic Carbons (120 - 140 ppm): The ten carbons of the naphthalene ring will appear in this region. The quaternary carbons will typically have lower intensities than the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the key functional groups present in this compound.

Predicted IR Absorption Bands (KBr Pellet, cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H stretch | Amidine (-NH₂) |

| 1640 - 1680 | C=N stretch | Amidine |

| ~1600, ~1580, ~1500 | C=C stretch | Aromatic Ring |

| 3000 - 3100 | C-H stretch | Aromatic |

| 770 - 810 | C-H bend | Aromatic (out-of-plane) |

The presence of strong N-H stretching bands and a characteristic C=N stretching band are key indicators of the successful formation of the amidine functional group.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): m/z = 170. This corresponds to the molecular weight of this compound.

-

Key Fragmentation Patterns: The fragmentation of the naphthalene ring system will likely lead to characteristic peaks. The loss of the amidine group or parts of it can also be expected.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is generally suitable for aromatic compounds.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthalene chromophore (typically around 254 nm or 280 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method should provide a sharp, well-resolved peak for this compound, allowing for accurate purity determination.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and analysis of this compound. The detailed protocol for the Pinner reaction, coupled with a thorough guide to its analytical characterization, offers researchers a solid foundation for producing and verifying this valuable compound. The unique structural and electronic properties of this compound make it a promising candidate for further investigation in drug discovery and materials science. By providing this detailed in-depth guide, we hope to facilitate and inspire new research into the applications of this intriguing molecule.

References

- J&K Scientific. Pinner Reaction. J&K Scientific. Accessed January 17, 2026.

- ChemBK. phthalene-1-carboxamidine. ChemBK. Accessed January 17, 2026.

- NROChemistry. Pinner Reaction. NROChemistry. Accessed January 17, 2026.

- Organic Chemistry Portal. Pinner Reaction. Organic Chemistry Portal. Accessed January 17, 2026.

- Pawar, S. A., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(5), 473-485.

- ResearchGate. Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and... | Download Scientific Diagram.

- Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.

- Rode, J. E., et al. (2024). VCD spectra of chiral naphthalene-1-carboxamides in the solid-state. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 309, 123939.

- PubChem. 1-Naphthalenecarboxamide. PubChem. Accessed January 17, 2026.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751).

- Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific. Accessed January 17, 2026.

- Sandiego.edu. Recrystallization of an Impure Sample of Naphthalene Objectives. Sandiego.edu. Accessed January 17, 2026.

- Bartleby. Recrystallization Of Naphthalene Lab Report. Bartleby.com. Accessed January 17, 2026.

- PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Accessed January 17, 2026.

- MassBank. Naphthalene. MassBank. Accessed January 17, 2026.

- NIST WebBook. 1-Naphthalenecarboxaldehyde. NIST WebBook. Accessed January 17, 2026.

Sources

- 1. Pinner Reaction | NROChemistry [nrochemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. VCD spectra of chiral naphthalene-1-carboxamides in the solid-state - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Proposed Mechanism of Action and Validation Strategy for Naphthalene-1-carboxamidine

Foreword: Charting a Course into Unexplored Territory

In the landscape of molecular probes and therapeutic candidates, some compounds emerge with well-defined pathways, while others, like Naphthalene-1-carboxamidine, remain enigmatic. The absence of a comprehensive body of literature on its specific mechanism of action presents not a roadblock, but an opportunity for discovery. This guide is structured to serve the researcher, the scientist, and the drug development professional by not only postulating a scientifically-grounded hypothetical mechanism but also by providing a rigorous, step-by-step framework for its validation. Our approach is rooted in the fundamental principles of chemical biology and pharmacological investigation, transforming a knowledge gap into a detailed roadmap for inquiry. We will proceed by dissecting the molecule's constituent parts, inferring potential biological targets from analogous structures, and outlining the critical experiments required to bring its true mechanism of action to light.

Part 1: Deconstruction of a Molecule - A Hypothesis Rooted in Structure

The structure of this compound offers initial clues to its potential biological activity. It is comprised of two key moieties: a naphthalene ring system and a carboxamidine functional group.

-

The Naphthalene Moiety: This bulky, lipophilic bicyclic aromatic system can facilitate interactions with hydrophobic pockets within protein targets. Its presence may contribute to the compound's overall binding affinity and selectivity.

-

The Carboxamidine Group: This is the more chemically reactive and likely pharmacophoric part of the molecule. Carboxamidines are isosteres of guanidiniums, which are found in the amino acid arginine. This structural mimicry is a powerful clue, suggesting that this compound may interact with enzymes and receptors that recognize arginine or other guanidinium-containing substrates.

Based on this structural analysis, a primary hypothesis emerges: This compound acts as a competitive inhibitor of enzymes that bind guanidinium-containing substrates. A prime class of such enzymes are the Nitric Oxide Synthases (NOS) .

The Nitric Oxide Synthase (NOS) Hypothesis

Nitric Oxide Synthases (iNOS, eNOS, nNOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine. NO is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. The guanidinium group of L-arginine is essential for its binding to the NOS active site.

We propose that the carboxamidine group of this compound mimics the guanidinium group of L-arginine, allowing it to bind to the active site of NOS isoforms, while the naphthalene ring provides additional stabilizing interactions. This binding would competitively inhibit the conversion of L-arginine to NO.

Visualizing the Proposed Interaction

An In-depth Technical Guide to Naphthalene-1-carboxamidine Hydrochloride: Properties and Applications for the Research Professional

This guide provides a comprehensive overview of Naphthalene-1-carboxamidine hydrochloride, a valuable building block for researchers and professionals in drug development. While detailed experimental data for this specific salt is not extensively available in public literature, this document synthesizes known information, predicted properties, and expert insights based on the chemistry of related compounds to offer a practical and scientifically grounded resource.

Introduction: The Naphthalene Moiety in Drug Discovery

The naphthalene scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs.[1] Its rigid, bicyclic aromatic structure provides a versatile platform for designing molecules that can interact with a wide range of biological targets.[1] Naphthalene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The introduction of a carboxamidine group, a strong basic functional group that is protonated at physiological pH, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by enhancing its interaction with biological targets through hydrogen bonding and electrostatic interactions. This makes this compound hydrochloride a compound of significant interest for the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimentally determined data for this compound hydrochloride is limited, we can infer and predict its characteristics based on available information for the free base and general chemical principles.

Core Chemical Attributes

| Property | Value | Source |

| CAS Number | 61416-82-8 | [2][3] |

| Molecular Formula | C₁₁H₁₁ClN₂ | [2] |

| Molecular Weight | 206.67 g/mol | [2] |

| Appearance | White Solid | [2] |

| Purity | Typically ≥96% | [2] |

| IUPAC Name | 1-naphthalenecarboximidamide hydrochloride | [2] |

Predicted Physicochemical Data

The following data is for the free base, this compound (CAS: 14805-64-2), and should be considered as an estimation for the hydrochloride salt. The presence of the hydrochloride salt will significantly impact solubility and pKa.

| Property | Predicted Value | Source |

| Melting Point | 154 °C | [4] |

| Boiling Point | 328.5 ± 25.0 °C | [4] |

| pKa | 11.60 ± 0.30 | [4] |

| Density | 1.16 ± 0.1 g/cm³ | [4] |

Expert Insight: The hydrochloride salt is expected to have a higher melting point than the free base due to its ionic character. The pKa of the amidinium ion (the protonated form) will be significantly lower than the pKa of the free base's conjugate acid. Amidinium ions typically have pKa values in the range of 10-12.

Solubility and Stability

-

Solubility: As a hydrochloride salt, this compound hydrochloride is anticipated to have good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility in nonpolar organic solvents like hexane and toluene is expected to be low. The solubility in polar aprotic solvents such as DMSO and DMF is likely to be moderate to good.

-

Stability: Hydrochloride salts of organic bases are generally stable under normal laboratory conditions. However, amidines can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, to form the corresponding carboxylic acid and ammonia. It is recommended to store the compound in a cool, dry place, protected from moisture and light.

Synthesis and Purification

General Synthetic Workflow

Sources

A Technical Guide to the Biological Activity of Naphthalene-1-carboxamidine and its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Naphthalene Scaffold as a Cornerstone in Medicinal Chemistry

The naphthalene moiety, a simple bicyclic aromatic hydrocarbon, has established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and lipophilic nature provide an ideal foundation for constructing molecules that can effectively interact with a diverse range of biological targets. From FDA-approved drugs like the anti-inflammatory Naproxen and the antifungal Terbinafine to potent investigational agents, the naphthalene core is a recurring motif in successful therapeutics.[2][3] This guide delves into a specific, highly versatile class of these compounds: derivatives of Naphthalene-1-carboxamide and the closely related Naphthalene-1-carboxamidine. We will explore their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential.

The core structure, featuring an amide or amidine functional group directly attached to the naphthalene ring system, serves as a versatile anchor for chemical modification.[4] This allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling the design of potent and selective agents against a wide array of diseases, including cancer, microbial infections, and viral illnesses.[4][5] This document serves as a technical primer, synthesizing current research to provide a comprehensive overview of the field, complete with actionable experimental protocols and mechanistic insights.

Section 1: Synthetic Strategies and Methodologies

The foundation of exploring biological activity lies in robust and efficient chemical synthesis. Naphthalene-1-carboxamide derivatives are typically synthesized from the readily available precursor, 1-naphthoic acid. The primary challenge is the efficient formation of the amide bond, for which several methods have been optimized.

One highly effective and increasingly common method is microwave-assisted synthesis, which significantly reduces reaction times and often improves yields compared to conventional heating.[6] This approach is particularly advantageous for creating large libraries of compounds for screening purposes.

Experimental Protocol: Microwave-Assisted Synthesis of N-Aryl-1-hydroxynaphthalene-2-carboxanilides

This protocol provides an illustrative example of the amide bond formation, which is a central step in the synthesis of these derivatives. The principles can be adapted for other naphthalene carboxamides.

Causality and Rationale: The use of phosphorus trichloride (PCl₃) in chlorobenzene is a classic method for converting a carboxylic acid into a more reactive acyl chloride in situ. Microwave irradiation accelerates this activation step and the subsequent nucleophilic attack by the aniline derivative, driving the reaction to completion rapidly.[6] Chlorobenzene is used as a high-boiling solvent suitable for microwave conditions. This one-pot procedure is self-validating through its efficiency and the high purity of the resulting product, which can be confirmed via HPLC and NMR spectroscopy.

Step-by-Step Methodology: [6]

-

Reagent Preparation: In a dedicated microwave reaction vessel, combine 1-hydroxy-2-naphthoic acid (1 equivalent), the desired ring-substituted aniline (1.1 equivalents), and dry chlorobenzene.

-

Activation: Add phosphorus trichloride (0.5 equivalents) to the suspension.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120-130°C (power: ~500 W) for 45-60 minutes.

-

Work-up: After cooling the reaction vessel to room temperature, the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed thoroughly with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials and byproducts.

-

Final Product: The product is then recrystallized from a solvent system like ethanol/water or ethyl acetate to yield the pure N-substituted 1-hydroxynaphthalene-2-carboxanilide. Purity is typically assessed to be >98% by HPLC.

Caption: General synthetic workflow for Naphthalene-1-carboxamide derivatives.

Section 2: Broad-Spectrum Antimicrobial and Antifungal Activity

A significant area of investigation for naphthalene-1-carboxamide derivatives is in combating infectious diseases, particularly those caused by drug-resistant pathogens.

Antibacterial Efficacy

Derivatives of this class have demonstrated potent activity against a range of bacteria, including the highly virulent ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a leading cause of hospital-acquired infections.[1]

Notably, certain N-(substituted-phenyl)naphthalene-1-carboxamides have shown activity against Mycobacterium avium that is two-fold higher than the standard drug rifampicin and three-fold higher than ciprofloxacin.[7][8] Structure-activity relationship (SAR) studies indicate that lipophilicity plays a key role; derivatives with a log k value greater than 0.6 tend to exhibit better antimycobacterial effects.[8] Furthermore, naphthalimide hydrazide derivatives have been identified as potent agents against carbapenem-resistant A. baumannii, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL.[9]

| Compound Class | Target Organism | Potency (MIC) | Reference |

| N-(methoxyphenyl)naphthalene-1-carboxamide | Mycobacterium avium | 2x > Rifampicin | [7][8] |

| N-(methylphenyl)naphthalene-1-carboxamide | Mycobacterium avium | 2x > Rifampicin | [7][8] |

| Naphthalimide Hydrazide Derivatives | Carbapenem-resistant A. baumannii | 0.5 - 1.0 µg/mL | [9] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | P. aeruginosa MDR | 10 µg/mL | [10] |

Antifungal Mechanisms

The antifungal potential of these compounds has been demonstrated against plant pathogens like Rhizoctonia solani. The mechanism of action for the novel fungicide N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN) has been studied in detail.[11][12]

Mechanism of Action: Treatment with NNPCN leads to severe morphological and ultrastructural damage to the fungal hyphae. Electron microscopy reveals swelling, fractures, and deformities.[11] At a subcellular level, the compound causes separation of the cell wall, disintegration of organelles, and disappearance of the septum.[11][12] Transcriptomic analysis confirms that the compound disrupts metabolic pathways related to cell wall glucan decomposition, cell membrane synthesis, and oxidoreductase activity.[11] This multi-pronged attack on cellular integrity makes it a promising candidate for fungicide development.

Caption: Mechanism of action for a naphthalene-based antifungal agent.

Section 3: Anticancer Activity via Diverse Mechanisms

Naphthalene-1-carboxamide derivatives have emerged as potent anticancer agents that act through various mechanisms, demonstrating their versatility in oncology.

Targeting the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that is often overexpressed and constitutively activated in many cancers, including triple-negative breast cancer (TNBC), where it is associated with poor patient outcomes.[13] A series of naphthalene derivatives were synthesized and shown to act as direct STAT3 inhibitors.[13]

Mechanism of Action: The lead compound, SMY002, was found to interact directly with the STAT3 SH2-domain. This binding event prevents the phosphorylation, dimerization, and nuclear translocation of STAT3, thereby inhibiting its transcriptional activity and down-regulating target genes like Cyclin D1 and MMP9, which are crucial for cell proliferation and metastasis.[13]

Caption: Key structure-activity relationship considerations for drug design.

Future Perspectives: The remarkable versatility of the this compound scaffold is evident. Future research will likely focus on several key areas:

-

Target Selectivity: Optimizing derivatives to be highly selective for a single biological target (e.g., a specific kinase or protease isoform) to minimize off-target effects and improve safety profiles.

-

Pharmacokinetics: Modifying the core structure to enhance metabolic stability, oral bioavailability, and other ADME (absorption, distribution, metabolism, and excretion) properties.

-

Novel Targets: Exploring the activity of these compound libraries against emerging and "undruggable" targets in areas like neurodegenerative disease and immunometabolism.

The continued exploration of this privileged scaffold, guided by the principles outlined in this guide, holds immense promise for the discovery of novel and effective therapies for a wide range of human diseases.

References

-

Kratochvíl, P., et al. (2018). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules. Available at: [Link]

-

Nalam, M. N., et al. (2021). Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Kratochvíl, P., et al. (2018). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. National Center for Biotechnology Information. Available at: [Link]

-

Zarubaev, V. V., et al. (2023). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Naphthalene-1-carboxamide in Modern Organic Synthesis. pharmachem. Available at: [Link]

-

Shen, Y., et al. (2022). Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. Breast Cancer Research and Treatment. Available at: [Link]

-

Aygün, M., et al. (2023). Synthesis, Molecular Docking, and Biological Studies of New Naphthalene-1,4-Dione-Linked Phenylpiperazine and Thioether. Chemistry & Biodiversity. Available at: [Link]

-

Rokade, Y. B., & Sayyed, R. Z. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. International Journal of ChemTech Research. Available at: [Link]

-

Kumar, A., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Kos, J., et al. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2024). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. European Journal of Medicinal Chemistry. Available at: [Link]

-

Saleem, R., et al. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances. Available at: [Link]

-

Saleem, R., et al. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. ResearchGate. Available at: [Link]

-

Srivastava, S. K., et al. (n.d.). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Europe PMC. Available at: [Link]

-

Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Zhang, J., et al. (2025). Inhibition Molecular Mechanism of the Novel Fungicidal N-(Naphthalen-1-yl) phenazine-1-carboxamide against Rhizoctonia solani. ResearchGate. Available at: [Link]

-

Bogen, S. L., et al. (n.d.). Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors. Europe PMC. Available at: [Link]

-

Shimizu, T., et al. (2025). SARS-CoV-2 Papain-Like Protease Inhibitors Based on Naphthalen-1-ylethanamine and Halogenated Benzene Moieties. ACS Omega. Available at: [Link]

-

Uddin, M. N., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports. Available at: [Link]

-

Kos, J., et al. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. National Center for Biotechnology Information. Available at: [Link]

-

Al-Ostath, A. I. A., et al. (2024). Novel Quinoline- and Naphthalene-Incorporated Hydrazineylidene–Propenamide Analogues as Antidiabetic Agents: Design, Synthesis, and Computational Studies. MDPI. Available at: [Link]

-

Ai, J., et al. (2018). From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. Journal of Medicinal Chemistry. Available at: [Link]

-

Pathak, N., et al. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Zhang, J., et al. (2021). Inhibition Molecular Mechanism of the Novel Fungicidal N-(Naphthalen-1-yl) phenazine-1-carboxamide against Rhizoctonia solani. MDPI. Available at: [Link]

-

Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. Available at: [Link]

- Bodnar, M., et al. (n.d.). Process for the manufacture of 1,8-naphthalimide. Google Patents.

-

Saleem, R., et al. (n.d.). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. National Center for Biotechnology Information. Available at: [Link]

-

Al-Zahrani, F. M., et al. (n.d.). Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii. RSC Medicinal Chemistry. Available at: [Link]

-

Various Authors. (n.d.). Representative examples for naphthalene containing marketed drugs. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition Molecular Mechanism of the Novel Fungicidal N-(Naphthalen-1-yl) phenazine-1-carboxamide against Rhizoctonia solani [mdpi.com]

- 13. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis [pubmed.ncbi.nlm.nih.gov]

Navigating the Landscape of Naphthamidines: A Technical Guide for Researchers

An In-depth Exploration of Naphthalene Carboxamidines as Potent Enzyme Inhibitors

Introduction

Naphthalene-1-carboxamidine, with the CAS number 14805-64-2, is a molecule of interest within the broader class of naphthamidines. While specific, in-depth research on the 1-carboxamidine isomer is limited in publicly available literature, the naphthalene carboxamidine scaffold is a cornerstone in the design of potent enzyme inhibitors. This guide will delve into the rich pharmacology of this class of compounds, with a particular focus on the well-studied isomer, 2-naphthamidine, and its derivatives as inhibitors of the serine protease urokinase-type plasminogen activator (uPA). For researchers in drug discovery and development, understanding the principles gleaned from 2-naphthamidine provides a robust framework for exploring the potential of other isomers, including this compound.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research. Below is a summary of the predicted and known properties of this compound.

| Property | Value | Reference |

| CAS Number | 14805-64-2 | [1] |

| Molecular Formula | C₁₁H₁₀N₂ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| Melting Point | 154 °C | [2][3] |

| Boiling Point (Predicted) | 328.5 ± 25.0 °C | [2][3] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [2][3] |

| pKa (Predicted) | 11.60 ± 0.30 | [3] |

The Naphthamidine Scaffold and Serine Protease Inhibition: A Focus on Urokinase

The amidine group, a key feature of naphthamidines, is a strong basic moiety that is often protonated at physiological pH. This cationic nature is crucial for its function as a "warhead" that can interact with negatively charged residues in the active sites of enzymes, particularly serine proteases.

Urokinase: A Key Target in Cancer Metastasis

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in the degradation of the extracellular matrix, a process essential for cell migration and tissue remodeling. In the context of cancer, elevated levels of uPA are strongly correlated with tumor invasion and metastasis. By converting plasminogen to plasmin, uPA initiates a proteolytic cascade that breaks down the physical barriers surrounding a tumor, allowing cancer cells to disseminate to distant sites. This makes uPA a compelling target for the development of anti-metastatic therapies.

Mechanism of Inhibition: The Role of the Amidine Moiety

Naphthamidine-based inhibitors function by competitively binding to the active site of uPA. The positively charged amidine group forms a key salt bridge with the carboxylate side chain of a conserved aspartic acid residue (Asp189) located at the bottom of the S1 specificity pocket of the enzyme.[4] This interaction mimics the binding of the natural substrate's arginine or lysine side chain, effectively blocking the enzyme's catalytic activity.

Caption: Generalized Pinner reaction workflow for 2-naphthamidine synthesis.

Exemplary Protocol: Synthesis of 2-Naphthamidine Hydrochloride

Disclaimer: This is a generalized protocol based on established chemical principles for the synthesis of amidines from nitriles and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Step 1: Formation of the Imidate Hydrochloride

-

Dissolve 2-naphthonitrile in a suitable anhydrous alcohol, such as ethanol or methanol, in a flask equipped with a drying tube.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution until saturation.

-

Seal the flask and allow it to stand at a low temperature (e.g., 0-5 °C) for an extended period (typically 12-24 hours) to allow for the precipitation of the imidate hydrochloride salt.

-

Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum.

Causality: The use of anhydrous conditions is critical to prevent the hydrolysis of the nitrile and the imidate intermediate back to the corresponding amide or carboxylic acid. The low temperature helps to control the exothermicity of the reaction and favors the precipitation of the product.

Step 2: Ammonolysis to the Amidine Hydrochloride

-

Suspend the dried imidate hydrochloride in a fresh portion of anhydrous alcohol.

-

Cool the suspension in an ice bath.

-

Bubble anhydrous ammonia gas through the suspension until saturation.

-

Seal the reaction vessel and stir at room temperature for several hours.

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the resulting amidine hydrochloride can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Causality: The nucleophilic attack of ammonia on the imidate carbon leads to the formation of the amidine. The use of anhydrous ammonia is necessary to prevent side reactions.

Structure-Activity Relationship (SAR) of Naphthamidine-Based uPA Inhibitors

Extensive research on 2-naphthamidine derivatives has provided valuable insights into the structural features that govern their potency and selectivity as uPA inhibitors.

| Position of Substitution on Naphthalene Ring | Effect on Activity | Rationale | Reference |

| 6-position | Phenyl amides significantly improve binding affinity. | The phenyl group extends into the S1' subsite, providing additional hydrophobic and potential hydrogen bonding interactions. | [2] |

| 8-position | Direct attachment of five-membered rings or sulfones enhances potency. | These substituents can interact with the S1 beta-pocket of urokinase, a region adjacent to the primary specificity pocket. | [2] |

| Combined 6- and 8-substitution | Synergistic improvements in potency and selectivity. | Simultaneous engagement of multiple binding pockets (S1, S1', and the S1 beta-pocket) leads to a more avid and specific interaction with the enzyme. | [2] |

These studies highlight the modular nature of the naphthamidine scaffold, allowing for systematic optimization of inhibitor properties through targeted chemical modifications. The core amidine group serves as an anchor in the S1 pocket, while substitutions at other positions can be tailored to engage with other, less conserved regions of the enzyme surface, thereby enhancing both potency and selectivity. [2][3]

Experimental Protocols for Evaluating Naphthamidine Inhibitors

The characterization of novel naphthamidine derivatives as uPA inhibitors requires robust and reproducible in vitro assays.

In Vitro uPA Inhibition Assay

A common method to determine the inhibitory potency of a compound against uPA is a fluorometric or chromogenic activity assay.

Principle: The assay measures the ability of an inhibitor to block the cleavage of a synthetic substrate by uPA. The substrate is designed to release a fluorescent or colored molecule upon cleavage, and the rate of signal generation is proportional to the enzyme activity.

Materials:

-

Human urokinase (recombinant)

-

Fluorogenic or chromogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC or S-2444)

-

Assay buffer (e.g., Tris-HCl buffer at a physiological pH, containing a detergent like Tween-20 to prevent non-specific binding)

-

Test compounds (naphthamidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate (black plates for fluorescence assays)

-

Plate reader capable of measuring fluorescence or absorbance

Procedure:

-

Prepare a series of dilutions of the test compound in assay buffer.

-

In the wells of the microplate, add a fixed amount of uPA.

-

Add the different concentrations of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the enzyme and inhibitor for a pre-determined time at a controlled temperature (e.g., 37 °C) to allow for binding.

-

Initiate the enzymatic reaction by adding the uPA substrate to all wells.

-

Monitor the increase in fluorescence or absorbance over time using a plate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality: The pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme before the introduction of the substrate. The use of initial rates minimizes the effects of substrate depletion and product inhibition, providing a more accurate measure of the inhibitor's potency.

Caption: Workflow for an in vitro uPA inhibition assay.

Conclusion and Future Directions

The naphthalene carboxamidine scaffold, exemplified by the extensive research on 2-naphthamidine and its derivatives, represents a highly promising platform for the design of potent and selective serine protease inhibitors. The well-defined interactions between the amidine group and the S1 pocket of urokinase, coupled with the potential for diverse substitutions to engage other binding sites, provide a clear rationale for the continued exploration of this class of compounds.

While the specific biological activities of this compound remain to be fully elucidated in the public domain, the principles outlined in this guide offer a solid foundation for its investigation. Future research into this and other understudied isomers could uncover novel inhibitory profiles and therapeutic opportunities. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for this compound is a critical first step.

-

Broad-Spectrum Enzyme Profiling: Screening against a panel of serine proteases and other enzyme classes will be essential to understand its selectivity and potential off-target effects.

-

Structural Biology: Co-crystallization studies of this compound with its biological targets will provide invaluable atomic-level insights into its mechanism of action and guide further structure-based drug design efforts.

By leveraging the extensive knowledge base of the broader naphthamidine class, researchers are well-positioned to unlock the full potential of these versatile molecules in the development of novel therapeutics.

References

- Wendt, J. A., et al. (2004). Identification of Novel Binding Interactions in the Development of Potent, Selective 2-Naphthamidine Inhibitors of Urokinase. Synthesis, Structural Analysis, and SAR of N-Phenyl Amide 6-Substitution. Journal of Medicinal Chemistry, 47(14), 3467–3483.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- Katz, B. A., et al. (2001). Species Specificity of Amidine-Based Urokinase Inhibitors. Biochemistry, 40(31), 9125–9131.

-

BioAssay Systems. (n.d.). Urokinase Inhibitor Assay Screening Services. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of novel binding interactions in the development of potent, selective 2-naphthamidine inhibitors of urokinase. Synthesis, structural analysis, and SAR of N-phenyl amide 6-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of Naphthalene-1-carboxamidine: An Inquiry into Data Unavailability

For all Researchers, Scientists, and Drug Development Professionals,

This document will, therefore, pivot from a standard technical guide to a discussion of the challenges encountered in sourcing this data, the likely synthetic pathways for its creation, and the anticipated, yet unconfirmed, spectral characteristics based on established chemical principles.

The Search for Spectral Data: A Case of Unavailability

Initial investigations into the spectral profile of Naphthalene-1-carboxamidine were met with a recurring issue: a conflation with the more common and well-documented Naphthalene-1-carboxamide. Despite targeted searches for this compound and its hydrochloride salt (CAS 61416-82-8), no authenticated experimental NMR, IR, or mass spectra could be retrieved from prominent databases such as PubChem, ChemSpider, SpectraBase, or through broad academic journal searches.

The commercial availability of this compound hydrochloride from suppliers like Sigma-Aldrich and J&W Pharmlab strongly indicates that this compound has been synthesized and characterized.[1][2] However, this proprietary characterization data has not been disseminated into publicly accessible resources. This situation is not uncommon for specialized chemical intermediates where the data may be held as a trade secret or may not have been published in a peer-reviewed journal.

Theoretical Synthetic Route: The Pinner Reaction

The most probable and historically established method for the synthesis of this compound is the Pinner reaction.[3][4][5][6][7] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, followed by treatment with ammonia.

The logical starting material for this synthesis would be 1-cyanonaphthalene (also known as 1-naphthonitrile). The Pinner reaction provides a direct and efficient pathway to the desired amidine hydrochloride salt.

Conceptual Pinner Reaction Workflow:

Caption: Conceptual workflow for the synthesis of this compound HCl via the Pinner reaction.

This synthetic route is well-established for the preparation of various amidines and would be the expected method for producing this compound. A publication detailing this specific synthesis would be the most likely source of the sought-after spectral data.

Anticipated Spectral Characteristics (Theoretical)

While experimental data is unavailable, we can predict the key features that would be expected in the NMR, IR, and Mass Spectra of this compound based on its molecular structure.

Molecular Structure of this compound:

Caption: Molecular formula of this compound.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: A series of complex multiplets would be expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the seven protons of the naphthalene ring system. The proton peri to the carboxamidine group would likely be the most deshielded.

-

Amidine Protons (-C(=NH)NH₂): Broad signals corresponding to the NH and NH₂ protons would be anticipated. Their chemical shift would be highly dependent on the solvent and concentration. In the hydrochloride salt, these protons would be expected to be further deshielded.

¹³C NMR Spectroscopy (Predicted):

-

Carboxamidine Carbon (-C(=NH)NH₂): A characteristic signal for the amidine carbon would be expected in the range of δ 160-170 ppm.

-

Naphthalene Carbons: Ten distinct signals for the naphthalene carbons would be predicted, with chemical shifts in the typical aromatic range (δ 120-135 ppm), with the quaternary carbons appearing at lower field.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the NH and NH₂ groups.

-

C=N Stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the C=N double bond stretching of the amidine group.

-

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₀N₂), which is approximately 170.21 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of ammonia (NH₃) or the cyano group (CN), as well as fragmentation of the naphthalene ring, leading to characteristic daughter ions.

Conclusion for the Scientific Community

The absence of publicly available spectral data for this compound presents a challenge for researchers who may be interested in this compound for further synthetic applications or biological screening. This guide serves to highlight this data gap and to provide a theoretical framework for the expected spectral characteristics.